

# Application Note and Protocol: Cell Surface Labeling Using NMs-DACN

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## Compound of Interest

Compound Name: DACN(Ms) hydrochloride

Cat. No.: B15605308

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## Introduction

The study of cell surface proteins and their interactions is fundamental to understanding cellular communication, signaling, and disease pathogenesis. Fluorescent labeling of the cell surface provides a powerful tool for visualizing and quantifying these dynamic processes in live cells. NMs-DACN is a novel nanomaterial-based fluorescent probe designed for specific and stable labeling of the cell surface. This application note provides a detailed protocol for using NMs-DACN for cell surface labeling and imaging.

NMs-DACN consists of a core nanomaterial (NMs) functionalized with a DACN fluorophore. The nanomaterial core provides a stable scaffold, while the DACN fluorophore offers bright and photostable fluorescence. The surface of the nanomaterial is further engineered to minimize non-specific binding and cytotoxicity, making it suitable for live-cell imaging applications. The mechanism of labeling is based on the specific interaction of the functionalized nanomaterial with components of the cell surface, allowing for targeted visualization.

## Materials and Reagents

Reagent/Material	Supplier	Catalog No.	Storage
NMs-DACN Probe	[Supplier Name]	[Catalog Number]	4°C, protected from light
Cell Culture Medium (e.g., DMEM, RPMI)	[Supplier Name]	[Varies]	4°C
Fetal Bovine Serum (FBS)	[Supplier Name]	[Varies]	-20°C
Penicillin- Streptomycin	[Supplier Name]	[Varies]	-20°C
Phosphate-Buffered Saline (PBS), pH 7.4	[Supplier Name]	[Varies]	Room Temperature
Trypsin-EDTA	[Supplier Name]	[Varies]	4°C
24-well glass-bottom imaging plates	[Supplier Name]	[Varies]	Room Temperature
Live-cell imaging buffer	[Supplier Name]	[Varies]	4°C
Paraformaldehyde (PFA), 4% in PBS	[Supplier Name]	[Varies]	4°C
DAPI (4',6-diamidino- 2-phenylindole)	[Supplier Name]	[Varies]	4°C, protected from light
Mounting Medium	[Supplier Name]	[Varies]	Room Temperature

## Quantitative Data Summary

Parameter	Value
NMs-DACN Probe Properties	
Excitation Wavelength (max)	488 nm
Emission Wavelength (max)	525 nm
Quantum Yield	> 0.80
Particle Size (hydrodynamic diameter)	20-30 nm
Zeta Potential	-10 to -20 mV
Recommended Staining Conditions	
Cell Type	Adherent or suspension mammalian cells
NMs-DACN Working Concentration	10 - 100 nM
Incubation Time	15 - 60 minutes
Incubation Temperature	37°C
Imaging Parameters	
Microscope	Confocal or widefield fluorescence microscope
Excitation Source	488 nm laser or filter set
Emission Filter	500 - 550 nm bandpass filter
Objective Lens	40x or 60x oil immersion

## Experimental Protocols

### Protocol 1: Live-Cell Surface Labeling and Imaging

This protocol describes the labeling of live cells with NMs-DACN for subsequent fluorescence microscopy.

1. Cell Preparation: a. Seed cells in a 24-well glass-bottom imaging plate at a density that will result in 70-80% confluency on the day of the experiment. b. Culture cells overnight in complete growth medium at 37°C in a humidified incubator with 5% CO<sub>2</sub>.

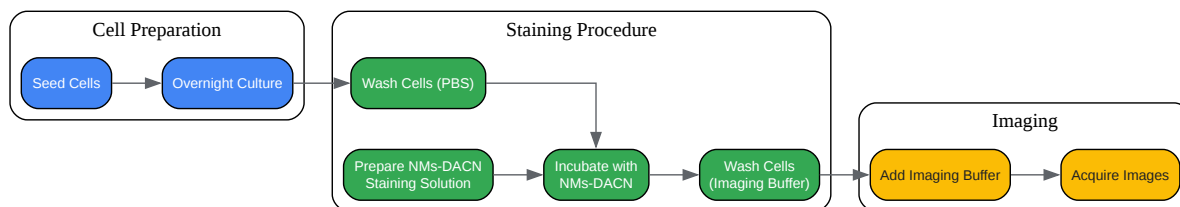
2. Preparation of NMs-DACN Staining Solution: a. Prepare a 1  $\mu$ M stock solution of NMs-DACN in sterile PBS. b. Dilute the NMs-DACN stock solution in pre-warmed (37°C) live-cell imaging buffer to the desired working concentration (e.g., 50 nM).
3. Cell Staining: a. Aspirate the culture medium from the cells. b. Gently wash the cells twice with pre-warmed PBS. c. Add the NMs-DACN staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.
4. Washing: a. Aspirate the staining solution. b. Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound NMs-DACN.
5. Imaging: a. Add fresh, pre-warmed live-cell imaging buffer to the cells. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the DACN fluorophore (Excitation/Emission: ~488/525 nm).

## Protocol 2: Fixed-Cell Staining

This protocol is for labeling the cell surface of fixed cells.

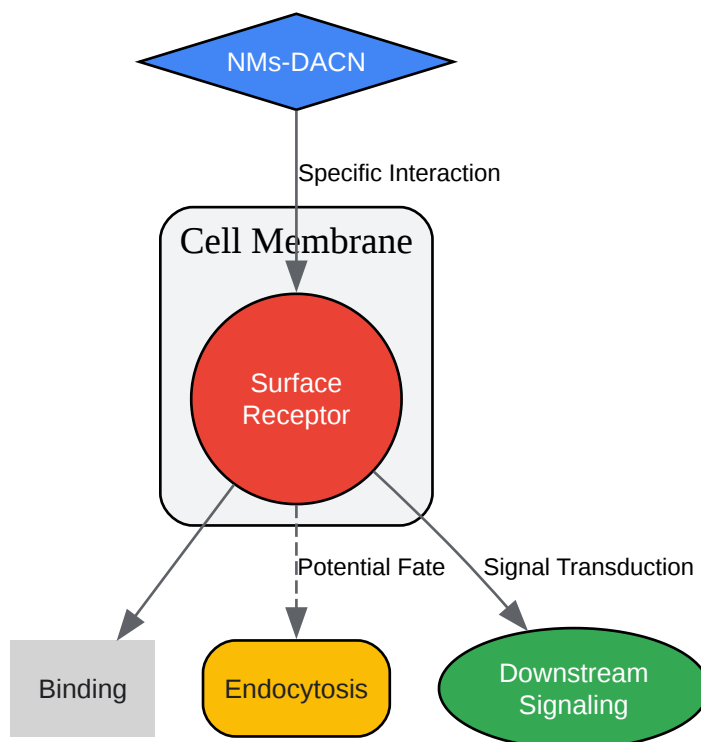
1. Cell Preparation and Fixation: a. Culture cells as described in Protocol 1, step 1. b. Wash the cells twice with PBS. c. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. d. Wash the cells three times with PBS.
2. Staining: a. Prepare the NMs-DACN staining solution as described in Protocol 1, step 2. b. Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.
3. Washing: a. Aspirate the staining solution. b. Wash the cells three times with PBS.
4. Counterstaining (Optional): a. To visualize the nucleus, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature. b. Wash the cells twice with PBS.
5. Mounting and Imaging: a. Add a drop of mounting medium to the cells. b. Place a coverslip over the cells, avoiding air bubbles. c. Image the cells using a fluorescence microscope.

## Mandatory Visualizations



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Caption: Experimental workflow for live-cell surface labeling with NMs-DACN.



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Caption: Interaction of NMs-DACN with the cell surface and potential downstream events.

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